4-甲基-1,4-二氮杂环戊-5-酮

描述

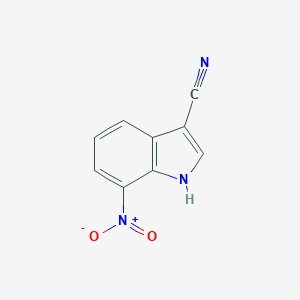

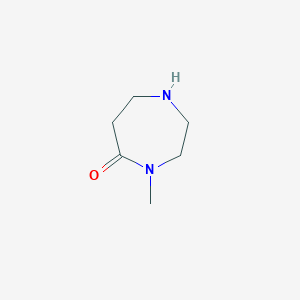

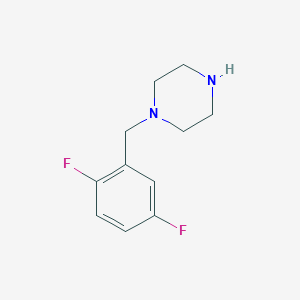

4-Methyl-1,4-diazepan-5-one is a compound related to the diazepine family, characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. Its structure and properties have been studied in various contexts, including its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of 4-Methyl-1,4-diazepan-5-one and related derivatives has been explored through various methods, including novel one-pot multi-component condensation reactions. These methods involve using aromatic diamines, Meldrum's acid, and isocyanides, offering high yields without the need for catalysts or activation. This approach has been shown to provide an efficient route to diazepine derivatives with broad biological activities (Shaabani et al., 2009).

Molecular Structure Analysis

Studies have detailed the molecular structure of diazepine derivatives, including X-ray crystallography and NMR spectral analysis. These investigations reveal the complex conformational dynamics and structural characteristics of diazepine rings, including torsion and inversion barriers that influence their chemical behavior (Núñez Alonso et al., 2020).

Chemical Reactions and Properties

Research into the chemical reactivity of diazepine derivatives highlights their participation in various reactions, including ring contraction and decarboxylative alkylation. These reactions underscore the compounds' utility in synthesizing complex molecular architectures and drug scaffolds with high stereochemical precision (Antolak et al., 2014; Sercel et al., 2019).

Physical Properties Analysis

While specific studies directly addressing the physical properties of 4-Methyl-1,4-diazepan-5-one were not identified in the search, research on diazepine derivatives generally explores their crystalline structures, solubility, and thermal stability. These properties are crucial for understanding the compounds' behavior in different environments and their potential applications.

Chemical Properties Analysis

The chemical properties of diazepine derivatives, including 4-Methyl-1,4-diazepan-5-one, are significantly influenced by their structural motifs. Research demonstrates these compounds' roles in multicomponent reactions, showcasing their reactivity and potential for constructing diverse chemical entities with various functional groups (Banfi et al., 2007). Moreover, their reactivity towards electrophilic and nucleophilic substitutions further delineates their chemical versatility.

科学研究应用

合成技术: 一项研究描述了一种通过微波辅助合成有效合成 1,4-二氮杂环戊烷衍生物(包括 4-甲基-1,4-二氮杂环戊-5-酮)的方法。该工艺提供快速生产和良好的收率。催化还原技术也可以应用于这些化合物 (Wlodarczyk 等人,2007)。

治疗应用: 研究表明,1,4-二氮杂环戊烷衍生物(包括 4-甲基-1,4-二氮杂环戊-5-酮)具有一系列治疗应用。这些化合物显示出作为抗菌、抗艾滋病毒和抗癌剂的潜力。已进行晶体结构分析和与靶蛋白的对接研究,以了解它们作为药物分子的潜力 (Velusamy 等人,2015)。

药理优化: 相关化合物 N-酰基-1,4-二氮杂环戊-2-酮已针对其药理特性进行了优化,从而产生了用于治疗 2 型糖尿病的有效且选择性的二肽基肽酶 IV 抑制剂。这证明了结构相似的化合物(如 4-甲基-1,4-二氮杂环戊-5-酮)在治疗应用中的潜力 (Liang 等人,2007)。

化学表征和稳定性: 一项研究重点关注一系列 4-甲基-1-[2-芳基-1-重氮基]-1,4-二氮杂环戊烷的合成和表征,提供了对这些化合物的稳定性和性质的见解。这项研究可能与了解 4-甲基-1,4-二氮杂环戊-5-酮的化学行为有关 (Moser & Vaughan, 2004)。

在神经科学中的潜力: 已对 1,4-二氮杂环戊烷作为 σ1 受体配体进行了研究。这些由氨基酸合成的化合物显示出高亲和力和选择性,表明它们在神经应用中的潜在用途。这表明 4-甲基-1,4-二氮杂环戊-5-酮可能具有相似的神经活性 (Fanter 等人,2017)。

作用机制

Target of Action

4-Methyl-1,4-diazepan-5-one is a derivative of the benzodiazepine class of drugs . Benzodiazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system and plays a principal role in reducing neuronal excitability throughout the nervous system .

Mode of Action

The mode of action of 4-Methyl-1,4-diazepan-5-one, like other benzodiazepines, is believed to be through the enhancement of GABA activity . By binding to specific sites on the GABA receptor, benzodiazepines enhance the effect of GABA, leading to increased opening of chloride channels. This results in hyperpolarization of the neuron, making it less likely to depolarize and transmit an excitatory signal .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,4-diazepan-5-one is the GABAergic pathway . By enhancing the activity of GABA, benzodiazepines increase the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This can result in sedative, hypnotic, anxiolytic, and muscle relaxant effects .

Pharmacokinetics

The action of benzodiazepines is further prolonged by the even longer half-life of their active metabolites . These properties can impact the bioavailability of the drug and its duration of action.

Result of Action

The molecular and cellular effects of 4-Methyl-1,4-diazepan-5-one’s action are primarily related to its enhancement of GABA activity. This can lead to a range of effects, including reduced anxiety, sedation, muscle relaxation, and anticonvulsant effects .

Action Environment

The action, efficacy, and stability of 4-Methyl-1,4-diazepan-5-one, like other benzodiazepines, can be influenced by various environmental factors. These can include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that may influence how an individual responds to the drug .

属性

IUPAC Name |

4-methyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-8-5-4-7-3-2-6(8)9/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXBHHCUPRNJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594267 | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-1,4-diazepan-5-one | |

CAS RN |

172314-56-6 | |

| Record name | Hexahydro-4-methyl-5H-1,4-diazepin-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172314-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)

![7-Allyl-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B62924.png)

![(1-methyl-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B62925.png)

![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)

![1-[(5-Methylisoxazol-3-yl)methyl]piperazine](/img/structure/B62935.png)